

# Application Notes: Cedirogant in Psoriasis Research Models

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## Compound of Interest

Compound Name: Cedirogant

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## Introduction

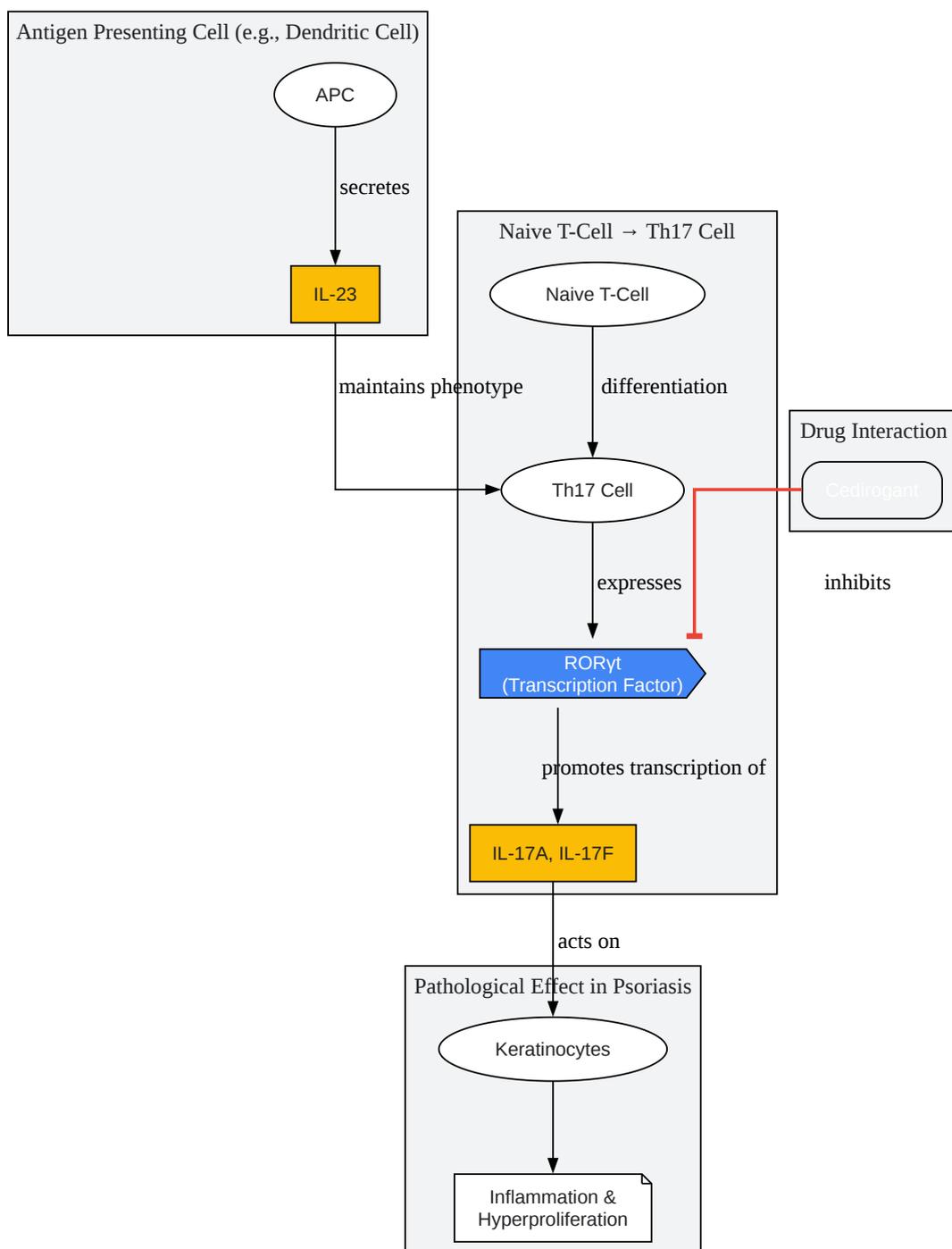
**Cedirogant** (also known as ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (ROR $\gamma$ t).[1][2][3] ROR $\gamma$ t is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are central to the pathogenesis of psoriasis.[4] By blocking the activity of ROR $\gamma$ t, **Cedirogant** targets the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical inflammatory pathway in psoriasis. Dysregulation of this pathway leads to increased production of pro-inflammatory cytokines like IL-17A and IL-17F, resulting in the characteristic skin inflammation and keratinocyte hyperproliferation of psoriatic plaques.[5]

**Cedirogant** was developed for the treatment of moderate-to-severe chronic plaque psoriasis and progressed to Phase II clinical trials.[4][6][7] However, its development was discontinued due to findings in a preclinical chronic toxicology study.[8][9][10] Despite its discontinuation, the data from its clinical development provide valuable insights for researchers studying ROR $\gamma$ t as a therapeutic target for psoriasis and other immune-mediated inflammatory diseases. These notes summarize the available clinical data and provide standardized protocols for evaluating similar ROR $\gamma$ t inverse agonists in relevant psoriasis research models.

## Mechanism of Action

**Cedirogant** functions as an inverse agonist of ROR $\gamma$ t. This action blocks the transcription factor's ability to promote the expression of genes essential for the Th17 cell lineage, most notably IL-17A and IL-17F.[4][11] The IL-23 receptor is upregulated by ROR $\gamma$ t, and IL-23 itself

enhances ROR $\gamma$ t expression, creating a potent inflammatory feedback loop.[4] By inhibiting ROR $\gamma$ t, **Cedirogant** disrupts this cycle, leading to a reduction in serum IL-17 levels and downstream inflammatory effects.[12]



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**Caption:** Cedirogant inhibits RORyt, blocking the IL-23/Th17 pathway in psoriasis.

## Data Presentation

The following tables summarize the quantitative data from Phase I and Phase II clinical trials of **Cedirogant** in adult patients with moderate-to-severe plaque psoriasis.

Table 1: Phase II Clinical Efficacy Data (Week 16) This table summarizes the primary and secondary efficacy endpoints from a 16-week, randomized, placebo-controlled Phase IIb study. [4][11] The study was terminated early, and results should be interpreted with caution.[8]

Efficacy Endpoint	Placebo (n=39)	Cedirogant 75 mg (n=39)	Cedirogant 150 mg (n=39)	Cedirogant 375 mg (n=39)
PASI 75 Achievement	0%	29%[4]	8%[4]	42%[4]
PASI 90 Achievement	0%	14%	4%	25%
PASI 100 Achievement	0%	0%	4%	8%
sPGA 0/1 (Clear/Almost Clear)	3%	18%	12%	33%

PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment.

Table 2: Pharmacodynamic Profile of **Cedirogant** This table presents the key pharmacodynamic parameters of **Cedirogant** related to its target engagement and biological effect.

Parameter	Value	Description	Source
IC <sub>50</sub> (ex vivo IL-17A Inhibition)	0.56 mg/L	The concentration of Cedirogant required to achieve 50% of the maximum inhibition of IL-17A production in stimulated whole blood samples.	[1][13]
I <sub>max</sub> (ex vivo IL-17A Inhibition)	0.76 (76%)	The estimated maximum achievable inhibition of IL-17A production by Cedirogant.	[1][13]
Predicted IL-17A Inhibition (75 mg QD)	64%	Model-predicted maximum inhibition of IL-17A at a once-daily dose of 75 mg.	[14]
Predicted IL-17A Inhibition (375 mg QD)	73%	Model-predicted maximum inhibition of IL-17A at a once-daily dose of 375 mg.	[14]

Table 3: Phase I Pharmacokinetic Parameters of **Cedirogant** This table outlines the key pharmacokinetic properties of **Cedirogant** following single and multiple oral doses in healthy participants and psoriasis patients.[7][8]

Parameter	Value	Description
Mean Terminal Half-Life ( $t_{1/2}$ )	16 - 28 hours	Supports a once-daily dosing regimen.[3][7]
Time to $C_{max}$ ( $T_{max}$ )	2 - 5 hours	The time to reach maximum plasma concentration after oral administration.[7]
Dose Proportionality	Dose-proportional after single doses; less than dose-proportional after multiple doses (75-375 mg).[7][8]	This may be due to autoinduction of metabolism. [4]
Steady State Achievement	Within 12 days	The time required to reach stable plasma concentrations with multiple dosing.[7][8]
Accumulation Ratios	~1.2 to 1.8	Indicates modest accumulation with repeated dosing.[7][8]

## Experimental Protocols

The following protocols describe standard methodologies used to evaluate RORyt inverse agonists like **Cedirogant** in preclinical and translational psoriasis research.

### Protocol 1: Ex Vivo IL-17A Inhibition Assay from Whole Blood

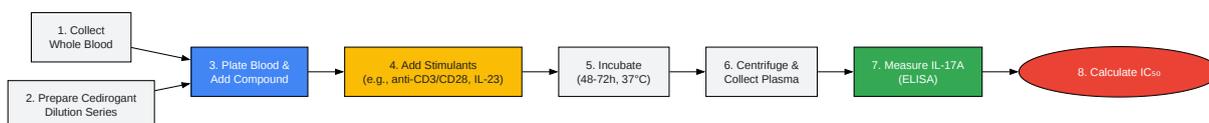
This assay is used to determine the potency of a compound in inhibiting cytokine production in a physiologically relevant matrix. It was used in the clinical development of **Cedirogant** to confirm target engagement.[1][13]

Objective: To measure the dose-dependent inhibition of IL-17A production by **Cedirogant** in stimulated human whole blood.

Methodology:

- Blood Collection: Collect heparinized whole blood from healthy donors or psoriasis patients.

- **Compound Preparation:** Prepare a dilution series of **Cedirogant** (e.g., 0.1 nM to 10  $\mu$ M) in a suitable solvent like DMSO. The final DMSO concentration in the culture should be  $\leq$  0.1%.
- **Assay Plating:** Aliquot whole blood into 96-well plates. Add the **Cedirogant** dilutions to the appropriate wells. Include vehicle control (DMSO) and unstimulated control wells.
- **Stimulation:** Add a cocktail of stimulants to induce T-cell activation and cytokine production. A common combination is anti-CD3 and anti-CD28 antibodies, along with IL-23.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Sample Collection:** After incubation, centrifuge the plates to separate plasma from blood cells.
- **Cytokine Analysis:** Measure the concentration of IL-17A in the collected plasma using a validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
- **Data Analysis:** Calculate the percent inhibition of IL-17A production for each **Cedirogant** concentration relative to the vehicle control. Plot the dose-response curve and determine the IC<sub>50</sub> value using non-linear regression.



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**Caption:** Workflow for the ex vivo IL-17A inhibition assay.

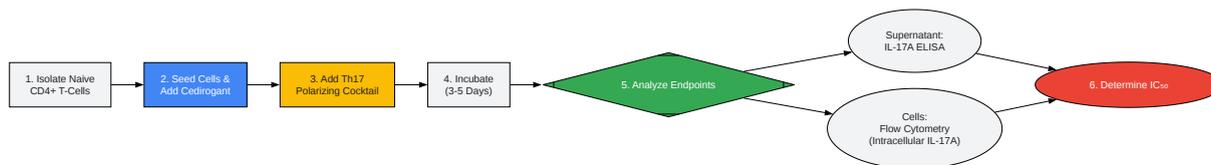
## Protocol 2: In Vitro Human Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the fundamental process of Th17 cell development from naive T-cells, a direct measure of ROR $\gamma$ t functional modulation.

Objective: To evaluate the effect of **Cedirogant** on the differentiation of human naive CD4+ T-cells into IL-17-producing Th17 cells.

Methodology:

- Cell Isolation: Isolate naive CD4+ T-cells (CD4+/CD45RA+/CD45RO-) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Compound Treatment: Seed the isolated naive T-cells in 96-well plates pre-coated with anti-CD3 antibodies. Add **Cedirogant** at various concentrations.
- Th17 Differentiation: Add a "Th17 polarizing cocktail" to the culture medium. This cocktail typically includes anti-CD28 antibody, IL-1 $\beta$ , IL-6, IL-23, TGF- $\beta$ , and anti-IFN- $\gamma$  and anti-IL-4 neutralizing antibodies.
- Incubation: Culture the cells for 3-5 days at 37°C and 5% CO<sub>2</sub>.
- Endpoint Analysis:
  - Cytokine Secretion: Collect the culture supernatant and measure IL-17A levels by ELISA.
  - Intracellular Staining: Restimulate the cells for 4-6 hours with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix, permeabilize, and stain the cells for intracellular IL-17A and the transcription factor ROR $\gamma$ t. Analyze the percentage of IL-17A+ cells by flow cytometry.
- Data Analysis: Determine the IC<sub>50</sub> of **Cedirogant** for inhibiting both the secretion of IL-17A and the percentage of differentiated IL-17A+ cells.



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**Caption:** Workflow for the in vitro Th17 differentiation assay.

## Protocol 3: In Vivo Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used animal model that recapitulates many features of human psoriasis, including epidermal thickening, scaling, and infiltration of Th17 cells.

**Objective:** To assess the therapeutic efficacy of orally administered **Cedirogant** in reducing psoriasis-like skin inflammation in mice.

**Methodology:**

- **Animal Acclimatization:** Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Allow animals to acclimate for at least one week.
- **Disease Induction:** Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
- **Treatment Groups:** Randomize mice into treatment groups (n=8-10 per group):
  - Vehicle Control (oral gavage)
  - **Cedirogant** (e.g., 10, 30, 100 mg/kg, oral gavage, once daily)

- Positive Control (e.g., a known therapeutic)
- Drug Administration: Begin oral administration of **Cedirogant** or vehicle one day before or on the same day as the first IMQ application and continue daily throughout the study.
- Scoring and Measurements:
  - Daily: Monitor body weight.
  - Daily: Score the severity of skin inflammation on the back skin using a modified PASI score, evaluating erythema (redness), scaling, and thickness on a scale of 0-4.
  - Endpoint: Measure ear thickness using a digital caliper as an objective measure of inflammation.
- Endpoint Analysis (at day 6 or 8):
  - Histology: Collect back skin and ear tissue, fix in formalin, and process for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
  - Gene Expression: Isolate RNA from skin tissue and perform qPCR to measure the expression of key psoriatic genes (e.g., IL17a, IL17f, IL23, S100a8/a9).
  - Flow Cytometry: Isolate cells from skin or draining lymph nodes to analyze the frequency of ROR $\gamma$ t<sup>+</sup> and IL-17A<sup>+</sup> T-cells.



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**Caption:** Workflow for the in vivo imiquimod-induced psoriasis mouse model.

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